Enabling Ultrafast Charge Transfer in P3HT-TiO₂ Nanorod Composites: A 0.75 ps Timescale
When used as a covalent linker between poly(3-hexylthiophene) (P3HT) and TiO₂ nanorods, Triethoxy-2-thienylsilane (TETS) enables ultrafast charge transfer from the polymer to the metal oxide. This was quantitatively evidenced by photoluminescence (PL) quenching and femtosecond transient absorption spectroscopy, which measured a charge transfer decay timescale of 0.75 picoseconds (ps) [1]. In contrast, a physically mixed P3HT/linoleic acid-capped TiO₂ nanorod sample, lacking the covalent TETS linkage, exhibited no PL quenching and its emission spectra overlapped perfectly with pristine P3HT, indicating a complete absence of charge transfer [1].
| Evidence Dimension | Charge Transfer Timescale (Exciton Migration) |
|---|---|
| Target Compound Data | 0.75 ps |
| Comparator Or Baseline | Physically mixed P3HT/LA-nr-TiO₂: No measurable charge transfer (PL quenching absent) |
| Quantified Difference | Qualitative (Enabled vs. Absent) and Quantitative (0.75 ps timescale) |
| Conditions | Chemically linked P3HT-Si-nr-TiO₂ composite vs. physically mixed P3HT/LA-nr-TiO₂; femtosecond transient absorption spectroscopy, photoluminescence quenching assays. |
Why This Matters
This direct comparative evidence demonstrates that Triethoxy-2-thienylsilane is not just a passive linker but an active enabler of the ultrafast charge transfer required for efficient hybrid photovoltaic and photocatalytic devices, a capability absent in non-conjugated or physically adsorbed systems.
- [1] Xu, T., Yan, M., Hoefelmeyer, J. D., & Qiao, Q. (2012). Exciton migration and charge transfer in chemically linked P3HT–TiO2 nanorod composite. RSC Advances, 2(3), 854-862. View Source
